Welcome to the BenchChem Online Store!
molecular formula C7H4BrNO B1273605 5-Bromo-2-hydroxybenzonitrile CAS No. 40530-18-5

5-Bromo-2-hydroxybenzonitrile

Cat. No. B1273605
M. Wt: 198.02 g/mol
InChI Key: PVCONXMDUZOPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06417215B1

Procedure details

To a stirred, cooled (−20° C.) solution of 2-cyanophenol (30 g, 252 mmole) in dried MeCN (400 mL) was added HBF4.Et2O (45 g, 277.1 mmole), and N-bromosuccinimide (53.8 g, 302.3 mmole). After addition was completed, the mixture was warmed to RT, and stirred in 4 h. The mixture was cooled and quenched by 50% aqueous NaHSO3. The mixture was concentrated to removed excess of MeCN. The off-white solid thus obtained was filtered and dried by air (42.4 g, 85%). 1H-NMR (300 MHz, DMSO-d6): δ6.99 (d, J=8.9 Hz, 1H), 7.67 (dd, J=2.5, 8.9 Hz,1H), 7.88 (d, J=2.5 Hz,1H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
53.8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])#[N:2].[H+].[B-](F)(F)(F)F.CCOCC.[Br:21]N1C(=O)CCC1=O>CC#N>[OH:9][C:4]1[CH:5]=[CH:6][C:7]([Br:21])=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
53.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched by 50% aqueous NaHSO3
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to removed excess of MeCN
CUSTOM
Type
CUSTOM
Details
The off-white solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried by air (42.4 g, 85%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1=C(C#N)C=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.